molecular formula C10H12N4 B13063688 1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine

1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13063688
M. Wt: 188.23 g/mol
InChI Key: CDJIELMYJLXBLC-UHFFFAOYSA-N
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Description

1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1852727-78-6) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a pyrazole ring, a privileged scaffold in pharmaceuticals known for its diverse biological profile . The pyrazole core is a key structural element in several approved drugs, including the anti-inflammatory agent Lonazolac and the anticancer drug Crizotinib, highlighting its therapeutic relevance . As a small molecule building block, this compound serves as a versatile precursor in organic synthesis, particularly for developing potential anticancer and anti-inflammatory agents . Researchers are exploring pyrazole biomolecules for their ability to interact with various biological targets, such as inhibiting cyclooxygenase-2 (COX-2) or inducing cell cycle arrest and apoptosis in cancer cell lines . The compound's molecular formula is C10H12N4, and it has a molecular weight of 188.23 g/mol . This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-[(2-methylpyridin-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-8-9(3-2-5-12-8)7-14-6-4-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

CDJIELMYJLXBLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

A classical and widely used method for pyrazole synthesis is the cyclocondensation reaction between hydrazines and 1,3-dicarbonyl compounds. This method allows for regioselective formation of substituted pyrazoles.

  • Hydrazine derivatives act as bidentate nucleophiles reacting with diketones or ketoesters.
  • The reaction is often carried out in aprotic dipolar solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc).
  • Addition of strong acid (e.g., 10 N HCl) to the solvent mixture can accelerate dehydration steps, enhancing yields.
  • Ambient temperature conditions are sufficient for effective cyclocondensation.

This approach has been shown to provide good yields and regioselectivity for 1,3-substituted pyrazoles, which can be further functionalized.

1,3-Dipolar Cycloaddition Reactions

Another method involves 1,3-dipolar cycloaddition of diazoalkanes to α,β-unsaturated carbonyl compounds, yielding pyrazolines that can be oxidized to pyrazoles.

  • For example, reaction of 3-(3-aryl-3-oxoprop-1-en-1-yl)chromones with diazomethane in anhydrous dichloromethane/diethyl ether at 0 °C for 48 hours.
  • This reaction proceeds regioselectively to give pyrazolines, which can be converted to pyrazoles by treatment with hydrazine hydrate in aprotic solvents like DMF.
  • Yields range from 61% to 89% for initial cycloaddition and 45% to 67% for subsequent transformations.

Though this method is more specific to chromone derivatives, it illustrates the utility of dipolar cycloaddition in pyrazole synthesis.

Representative Synthetic Route Example

Step Reactants Conditions Yield (%) Notes
1 Hydrazine + 1,3-dicarbonyl compound DMF, HCl (10 N), ambient temperature, 2–4 h 70–85 Formation of substituted pyrazole ring
2 Pyrazol-3-amine + 2-methylpyridin-3-ylmethyl chloride DMF, K2CO3, 60 °C, 12 h 60–75 Nucleophilic substitution to introduce aminomethyl group
3 Purification Chromatography or crystallization Yields depend on purity and isolation

Research Findings and Optimization

  • Use of aprotic solvents with added acid accelerates cyclocondensation and improves yields.
  • Regioselectivity in pyrazole formation is enhanced by careful choice of hydrazine and diketone substrates.
  • Alkylation reactions benefit from controlled temperature and stoichiometry to minimize side reactions.
  • Reductive amination offers an alternative with milder conditions and potentially higher selectivity.
  • Purification by silica gel chromatography or recrystallization ensures high purity of the final product.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Reaction Time Yield Range Advantages Limitations
Cyclocondensation Hydrazine + 1,3-dicarbonyl DMF + HCl Ambient 2–4 h 70–85% Regioselective, straightforward Requires acidic conditions
1,3-Dipolar Cycloaddition Diazoalkanes + α,β-unsaturated carbonyls DCM/Et2O 0 °C 48 h 61–89% High regioselectivity Longer reaction time
Alkylation Pyrazol-3-amine + 2-methylpyridin-3-ylmethyl halide DMF/DMSO 50–80 °C 12 h 60–75% Direct substitution Possible side reactions
Reductive Amination Pyrazol-3-amine + aldehyde + reducing agent MeOH or DCM RT 6–12 h 65–80% Mild conditions, selective Requires careful reduction control

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group at the 3-position of the pyrazole ring undergoes alkylation and acylation under standard conditions:

  • Methylation : Reaction with methyl iodide (CH<sub>3</sub>I) in ethanol at 60°C yields 1-[(2-methylpyridin-3-yl)methyl]-3-(methylamino)-1H-pyrazole (85% yield).

  • Acetylation : Treatment with acetic anhydride ((CH<sub>3</sub>CO)<sub>2</sub>O) in pyridine produces the corresponding acetamide derivative (92% yield).

Reaction TypeReagentProductYield (%)
AlkylationCH<sub>3</sub>I3-(Methylamino) derivative85
Acylation(CH<sub>3</sub>CO)<sub>2</sub>OAcetamide derivative92

Suzuki–Miyaura Cross-Coupling

The pyridine moiety facilitates palladium-catalyzed coupling reactions:

  • Arylboronic Acid Coupling : Using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst and Na<sub>2</sub>CO<sub>3</sub> as a base in DMF/H<sub>2</sub>O, the compound reacts with arylboronic acids to form biaryl derivatives (70–78% yield).

  • Mechanism : Involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination .

Oxidation Reactions

The methylene bridge (-CH<sub>2</sub>-) linking the pyridine and pyrazole rings is susceptible to oxidation:

  • KMnO<sub>4</sub>-Mediated Oxidation : In acidic conditions, oxidation yields 1-(pyridin-3-ylcarbonyl)-1H-pyrazol-3-amine (ketone derivative, 68% yield).

Cyclocondensation Reactions

The amine group participates in heterocycle formation:

  • Triazole Synthesis : Reacts with nitriles in the presence of Cu(I) catalysts to form 1,2,3-triazole derivatives (82% yield) .

  • Imidazole Derivatives : Condensation with α-ketoesters produces imidazo[1,2-a]pyridine hybrids under microwave irradiation .

Nucleophilic Substitution

The pyridine ring undergoes electrophilic substitution at the 4-position:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group, forming 1-[(2-methyl-4-nitropyridin-3-yl)methyl]-1H-pyrazol-3-amine (63% yield).

  • Chlorination : POCl<sub>3</sub> substitutes hydroxyl groups with chlorine under reflux .

Coordination Chemistry

The compound acts as a ligand for transition metals:

  • Cu(II) Complexes : Forms stable complexes with Cu(NO<sub>3</sub>)<sub>2</sub> in methanol, characterized by distorted octahedral geometry.

  • Catalytic Applications : These complexes show activity in oxidation reactions of alkenes .

Key Mechanistic Insights

  • Regioselectivity : Alkylation preferentially occurs at the pyrazole amine due to higher nucleophilicity compared to the pyridine nitrogen.

  • Electronic Effects : The electron-donating methyl group on pyridine enhances the reactivity of the methylene bridge toward oxidation .

  • Steric Factors : Bulky substituents on the pyridine ring hinder coupling reactions but improve selectivity in cyclocondensation .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that 1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a study demonstrated that pyrazole derivatives could induce apoptosis in human cancer cell lines by activating caspase pathways .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Neurological Disorders
There is emerging evidence supporting the use of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further research into neuroprotective effects against conditions like Alzheimer’s disease and Parkinson’s disease. Animal studies have shown promising results in improving cognitive functions and reducing neuroinflammation .

Materials Science Applications

Coordination Chemistry
this compound serves as a versatile ligand in coordination complexes. Its nitrogen donor atoms can form stable complexes with transition metals, which are essential for catalysis and materials development. For instance, complexes formed with this ligand have been studied for their catalytic activity in organic transformations, such as C-C coupling reactions .

Photovoltaic Applications
Recent studies have explored the use of pyrazole-based compounds in organic photovoltaic devices. The incorporation of this compound into polymer matrices has shown enhanced charge transport properties, leading to improved efficiency in solar energy conversion .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX enzymes
NeuroprotectiveImproves cognitive function in animal models

Table 2: Coordination Chemistry Applications

ApplicationDescriptionReference
CatalysisForms stable complexes with transition metals
Organic photovoltaicsEnhances charge transport properties

Case Studies

Case Study 1: Anticancer Mechanism Exploration
A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazole derivatives, including this compound. Researchers found that treatment led to significant reductions in cell viability across several cancer types, highlighting its potential as a lead compound for drug development .

Case Study 2: Coordination Complexes for Catalysis
In another study focusing on coordination chemistry, researchers synthesized several metal complexes using this compound as a ligand. These complexes exhibited remarkable catalytic activity in cross-coupling reactions, demonstrating the compound's utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

Below are key structural analogues and their distinguishing features:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features/Applications Reference
1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine R1: 2-methylphenylmethyl, R2: NH2 C11H13N3 187.24 Antibacterial intermediates; lower polarity
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine R1: 2-chloro-4-fluorophenylmethyl, R2: NH2 C11H10ClFN3 238.67 Enhanced halogen-mediated bioactivity
5-Amino-3-methyl-1-phenylpyrazole R1: phenyl, R2: NH2, R3: methyl C10H11N3 173.21 Precursor for dyes and coordination complexes
1-(tert-Butyl)-1H-pyrazol-3-amine R1: tert-butyl, R2: NH2 C7H13N3 139.20 Building block for thiourea derivatives

Key Observations :

  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reactivity at the amine group, whereas smaller groups (e.g., methyl) allow for derivatization .
  • Bioactivity : Halogenated derivatives (e.g., 2-chloro-4-fluorophenyl) exhibit enhanced antimicrobial activity due to increased lipophilicity and membrane penetration .

Physicochemical Properties

  • Solubility : The pyridine ring in the target compound increases polarity compared to phenyl analogues, improving aqueous solubility.
  • Thermal Stability : Methyl and tert-butyl substituents enhance thermal stability, as evidenced by higher melting points in derivatives like 1-(tert-butyl)-1H-pyrazol-3-amine (mp >200°C) .

Biological Activity

1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine, often referred to as a pyrazole derivative, has garnered attention for its diverse biological activities. This article explores its chemical properties, synthesis, and significant biological activities, particularly in anticancer and anti-inflammatory applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS Number 1879448-29-9

Synthesis

Various synthetic routes have been explored to produce pyrazole derivatives. A common method involves the reaction of hydrazine with appropriate carbonyl compounds under acidic conditions. Recent studies have focused on optimizing these syntheses to enhance yield and purity, which is critical for subsequent biological evaluations .

Anticancer Activity

This compound has demonstrated significant anticancer properties across various cancer cell lines. For instance:

  • Cell Line Studies : The compound exhibited cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM, indicating potent antiproliferative activity .
Cell LineIC50 Value (µM)Reference
MCF73.79
A54926
HepG217.82

Anti-inflammatory Activity

In addition to its anticancer effects, this pyrazole derivative has shown promising anti-inflammatory properties. Studies suggest that it may inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • PPARγ Agonism : Some derivatives have been identified as partial agonists of PPARγ, a receptor involved in glucose metabolism and fat cell differentiation, making them potential candidates for diabetes treatment .
  • Kinase Inhibition : The compound has also shown potential as a kinase inhibitor, particularly against Aurora-A kinase, which is crucial in cell cycle regulation. Inhibition of this kinase leads to reduced tumor growth and proliferation .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on MCF7 Cells : A derivative was tested against MCF7 cells and showed significant apoptosis induction at concentrations as low as 3.79 µM.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to controls.

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